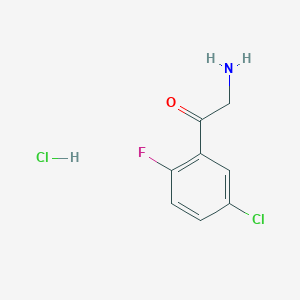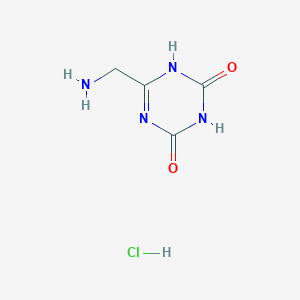![molecular formula C9H10N4O2S B1384172 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 99967-88-1](/img/structure/B1384172.png)
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Descripción general
Descripción
“2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one” is a compound that has been synthesized and evaluated as an anticancer agent . It has demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives have been explored .
Molecular Structure Analysis
The molecular structure of “2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one” is complex. It includes a morpholin-4-yl group and a thiazolo[4,5-d]pyrimidin-7(6H)-one group .
Chemical Reactions Analysis
The compound has been found to demonstrate potent cytotoxicity and topoisomerase I inhibitory activity . This suggests that it may interact with DNA and other cellular components in a way that inhibits the proliferation of cancer cells .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound and its derivatives are crucial intermediates in synthesizing various pharmacologically active molecules. Specifically, it's used as an intermediate to inhibit tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications (Lei et al., 2017).
- The synthetic route for this compound involves condensation, chlorination, and nucleophilic substitution, demonstrating a green synthetic method with significant yields, which is crucial for efficient and eco-friendly pharmaceutical manufacturing (Lei et al., 2017).
Antimicrobial Properties
- Certain derivatives of the compound have shown significant antimicrobial and pharmacological activities, indicating their potential in developing new antimicrobial agents (Devani et al., 1977). This opens up avenues for new drug discoveries and treatments for various bacterial and fungal infections.
Corrosion Inhibition
- A variant of the compound, 1-(7-methyl-5-morpholin-4-yl-thiazolo[4,5-d]pyrimidin-2-yl)-hydrazine, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solution. The findings suggest that it can effectively reduce anodic dissolution and retard hydrogen evolution reactions, highlighting its potential application in corrosion protection (Mohajernia et al., 2013).
Antiproliferative Activities
- Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activities on various cancer cell lines. The structure-activity relationship studies indicate that substitution with morpholine leads to potent antiproliferative activity, presenting a promising direction for cancer therapy research (Li et al., 2017).
Antimicrobial and Antifungal Activities
- Synthesized derivatives have been evaluated for their antimicrobial activity, showing potential as antimicrobial agents. The structure-activity relationship analysis suggests that certain substitutions are critical for activity against various bacteria and fungi (Abida et al., 2016).
Direcciones Futuras
The development of novel topoisomerase I inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . The exploration of the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives, including “2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one”, is part of this ongoing research .
Propiedades
IUPAC Name |
2-morpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPKOCJXHFAZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
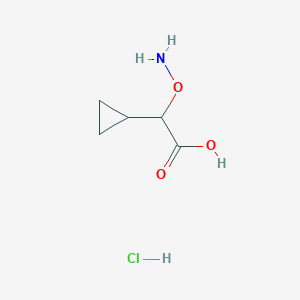
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)
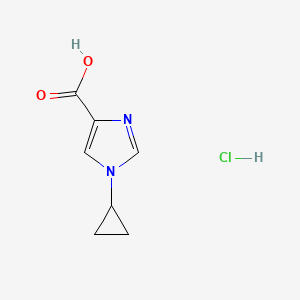
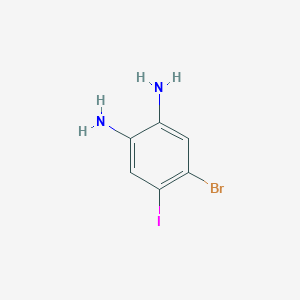
![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)
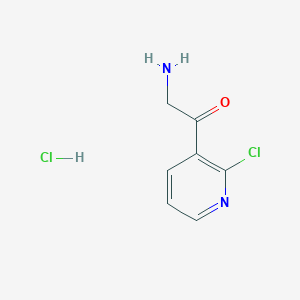
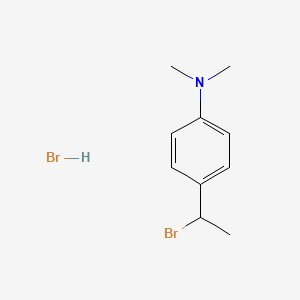
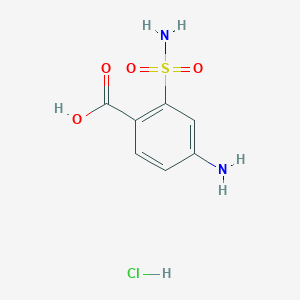
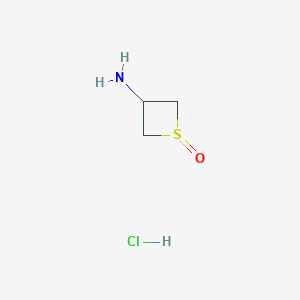
![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
